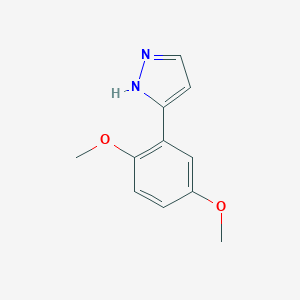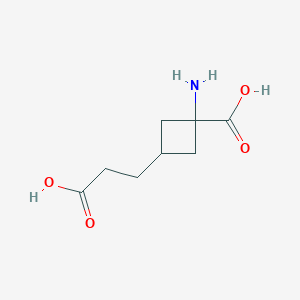
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid, also known as ACEC, is a cyclic amino acid that has gained attention in recent years due to its potential applications in scientific research. ACEC is a non-proteinogenic amino acid, meaning it is not naturally occurring in proteins, but can be synthesized and incorporated into peptides and proteins for research purposes. In
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been used in a variety of scientific research applications, including as a tool for studying protein structure and function, as a potential therapeutic agent, and as a probe for studying protein-protein interactions. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can be incorporated into peptides and proteins to study the effects of cyclic amino acids on protein structure and function, and to explore the potential therapeutic applications of cyclic amino acids. Additionally, 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can be used as a probe to study protein-protein interactions, as it can be incorporated into one protein and used to study its interactions with other proteins.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is not fully understood, but it is thought to act as a steric constraint on the peptide backbone, which can affect protein structure and function. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can also form hydrogen bonds with nearby amino acid residues, which can further affect protein structure and function.
Biochemical and Physiological Effects:
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been shown to affect protein stability and folding, and can also affect protein-protein interactions. Additionally, 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been shown to have potential therapeutic applications, including as an anti-inflammatory agent and as a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid in lab experiments is its ability to affect protein structure and function in a highly specific manner. Additionally, 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can be incorporated into peptides and proteins using standard peptide synthesis techniques. However, one limitation of using 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is that it may not accurately mimic the effects of naturally occurring amino acids, and its effects on protein structure and function may not be fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid, including exploring its potential therapeutic applications, studying its effects on protein-protein interactions, and developing new methods for synthesizing and incorporating 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid into peptides and proteins. Additionally, further research is needed to fully understand the mechanism of action of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid and its effects on protein structure and function.
Synthesemethoden
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can be synthesized by a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the use of a cyclobutane-1,1-diacetic acid derivative, which is reacted with a protected glycine derivative to form the 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid precursor. The precursor is then deprotected and cyclized to form 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid.
Eigenschaften
CAS-Nummer |
161181-75-5 |
|---|---|
Produktname |
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid |
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
1-amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)3-5(4-8)1-2-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
MRIDWAJTWCTDEK-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)CCC(=O)O |
Kanonische SMILES |
C1C(CC1(C(=O)O)N)CCC(=O)O |
Synonyme |
Cyclobutanepropanoic acid, 3-amino-3-carboxy-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



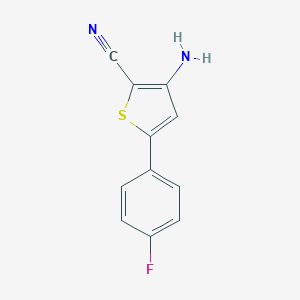
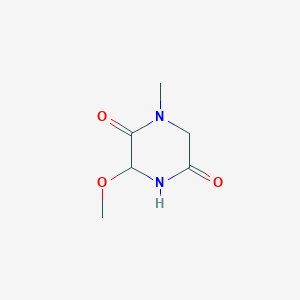

![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)
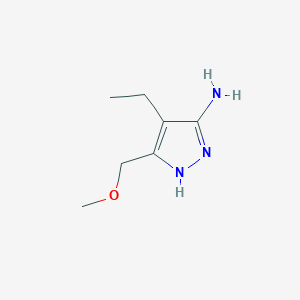
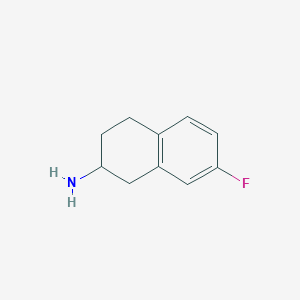

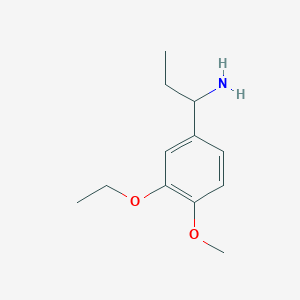
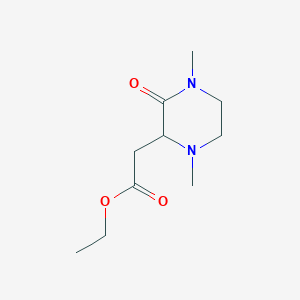
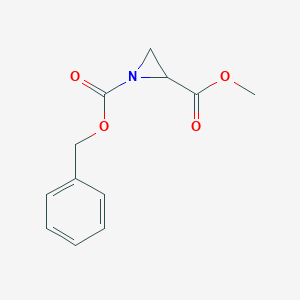
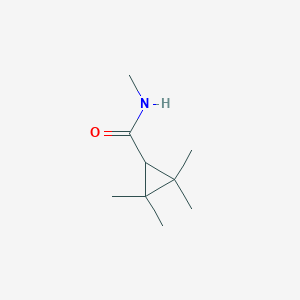
![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)
